Saikosaponin B3

Antimicrobial resistance MRSA Drug synergy

Saikosaponin B3 (CAS 58316-42-0) is a non-fungible, oleanane-type triterpenoid saponin isolated from Bupleurum species. Its unique biological fingerprint is critical for target-specific research: (1) MRSA synergy—additive to synergistic effects with cefazolin (FIC ≤0.5) against clinical isolates; (2) Analgesic research—defined intermediate-tier efficacy in SART stress models, clearly distinguishable from robust (B2/C) and inactive (D) analogs; (3) HPA axis studies—only 2.5% of saikosaponin A’s corticosterone-inducing activity, minimizing glucocorticoid confounds; (4) Na+,K+-ATPase calibration—ranked sixth of eight saikosaponins. Procure ≥98% HPLC-verified material for reproducible, mechanism-specific investigations.

Molecular Formula C43H72O14
Molecular Weight 813.0 g/mol
CAS No. 58316-42-0
Cat. No. B1261949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaikosaponin B3
CAS58316-42-0
Synonymssaikosaponin
saikosaponin A
saikosaponin B
saikosaponin B1
saikosaponin B2
saikosaponin B3
saikosaponin B4
saikosaponin C
saikosaponin D
saikosaponin K
saikosaponin L
saikosaponins
Molecular FormulaC43H72O14
Molecular Weight813.0 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C(C=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)OC)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O
InChIInChI=1S/C43H72O14/c1-21-29(48)34(57-36-32(51)31(50)30(49)25(18-44)55-36)33(52)37(54-21)56-28-10-11-39(4)26(40(28,5)19-45)9-12-41(6)35(39)24(53-8)15-22-23-16-38(2,3)13-14-43(23,20-46)27(47)17-42(22,41)7/h15,21,23-37,44-52H,9-14,16-20H2,1-8H3/t21-,23+,24-,25-,26-,27+,28+,29+,30-,31+,32-,33-,34+,35-,36+,37+,39+,40+,41-,42-,43-/m1/s1
InChIKeyGLQYFMRUYWFXGT-ZGFARVGISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Saikosaponin B3 (CAS 58316-42-0): Baseline Characterization for Procurement in Triterpenoid Saponin Research


Saikosaponin B3 is an oleanane-type triterpenoid saponin isolated primarily from the roots of Bupleurum falcatum L. and related Bupleurum species [1]. With a molecular formula of C43H72O14 and molecular weight of 813.02 g/mol, it features a complex glycosylated structure comprising a saikogenin aglycone core with defined stereochemistry at 21 centers . The compound is chemically classified within the broader saikosaponin family, which includes structurally related analogs such as saikosaponins A, B1, B2, B4, C, and D that share the oleanane backbone but differ in hydroxylation, methoxylation, and glycosylation patterns at positions including C11, C16, C23, and C28 [2]. These structural variations directly translate into differential biological activities across the saikosaponin series, necessitating compound-specific procurement for reproducible research outcomes.

Why Saikosaponin B3 Cannot Be Interchanged with Saikosaponin A, B2, or D in Experimental Protocols


Despite sharing a common oleanane-type triterpenoid core, saikosaponins exhibit widely divergent pharmacological profiles that preclude generic substitution. Comparative structure-activity relationship (SAR) studies have established that even minor structural variations—such as the presence or absence of C11-methoxy groups, C16-hydroxyl substitution, and the C11-C13 conjugated diene system—produce order-of-magnitude differences in target engagement [1]. For instance, the Na+,K+-ATPase inhibitory potency across eight saikosaponins spans a rank-order spectrum where B3 occupies a distinct position (sixth) with markedly lower activity than B1, D, B2, and B4 [1]. Similarly, in vivo analgesic efficacy in stress-induced pain models reveals compound-specific effects where B3 demonstrates partial but measurable activity, whereas B2 and C exhibit robust effects and D remains entirely ineffective in the same paradigm [2]. These target- and context-dependent variations underscore that saikosaponin B3 possesses a unique biological fingerprint, making it non-fungible with other saikosaponin family members in any experimental or translational application.

Saikosaponin B3: Quantitative Differentiators Against Reference Analogs for Informed Procurement Decisions


Antibacterial Activity of Saikosaponin B3 Against Methicillin-Resistant Staphylococcus aureus (MRSA) and Synergy with Cefazolin

Saikosaponin B3 (designated Bp3) demonstrates superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to the clinical antibiotic cefazolin when tested against 20 clinical MRSA isolates [1]. Furthermore, the combination of Saikosaponin B3 with cefazolin produces synergistic or additive effects, substantially reducing the minimum inhibitory concentration (MIC) required for each agent [1].

Antimicrobial resistance MRSA Drug synergy Triterpenoid saponins

Analgesic Efficacy of Saikosaponin B3 in Stress-Induced Pain Models Relative to Other Saikosaponins

In a comparative pharmacological evaluation of seven pure saikosaponins (a, b1, b2, b3, b4, c, and d) using a repeated cold stress (SART) mouse model, Saikosaponin B3 produced a measurable analgesic effect that was clearly distinguishable from both the robust efficacy of saikosaponins B2 and C and the complete lack of efficacy of saikosaponin D [1].

Analgesia Stress-induced pain Saponin pharmacology Behavioral pharmacology

Na+,K+-ATPase Inhibitory Potency Ranking of Saikosaponin B3 Among Eight Saikosaponin Congeners

A systematic structure-activity relationship (SAR) study of saikosaponins for Na+,K+-ATPase inhibition established a clear rank-order potency hierarchy across eight saikosaponins, with Saikosaponin B3 occupying the sixth position—distinctly lower in activity than the most potent analogs (B1, D, B2, B4, A) but higher than E and C [1].

Na+,K+-ATPase Enzyme inhibition Structure-activity relationship Cardiac glycoside-like activity

Corticosterone Secretion-Inducing Activity of Saikosaponin B3 Compared to Saikosaponin A

Saikosaponin B3 (designated as artifact saponin 7 derived from saikosaponin A) exhibits markedly reduced corticosterone secretion-inducing activity compared to its parent compound saikosaponin A, demonstrating 1/40 of the activity of saikosaponin A [1].

Corticosterone HPA axis Endocrine pharmacology Stress response

Validated UPLC-MS/MS Method for Simultaneous Quantification of Saikosaponin B3 in Rat Plasma for Pharmacokinetic Studies

A sensitive and selective UPLC-MS/MS method has been developed and validated for the simultaneous determination of saikosaponin B1 and saikosaponin B3 in rat plasma, with accuracy ranging from 94% to 109.6% for both compounds [1].

Pharmacokinetics Bioanalytical method validation UPLC-MS/MS Natural product ADME

Saikosaponin B3 (CAS 58316-42-0): Evidence-Backed Research and Industrial Application Scenarios


Antimicrobial Adjuvant and Combination Therapy Research Targeting MRSA

Saikosaponin B3 is directly applicable as a reference compound in antimicrobial resistance research, particularly for studies evaluating combination therapies against methicillin-resistant Staphylococcus aureus (MRSA). The evidence demonstrates that Saikosaponin B3 (Bp3) exhibits superior antibacterial activity against MRSA compared to cefazolin and produces synergistic or additive effects when co-administered with cefazolin against clinical MRSA isolates [1]. Researchers developing novel antimicrobial adjuvants or investigating mechanisms of antibiotic potentiation can utilize Saikosaponin B3 as a validated positive control with established MIC ranges (16-64 μg/mL against MRSA and ERSA; 64-128 μg/mL against FRCA) and documented FIC indices indicating synergy (FIC ≤0.5) or additive effects (FIC 0.5-1.0) [1][2].

Stress-Induced Analgesia and Behavioral Pharmacology Model Development

Saikosaponin B3 serves as an intermediate-tier reference compound in stress-induced analgesia research. Comparative in vivo pharmacology in repeated cold stress (SART) mouse models establishes Saikosaponin B3 within a defined efficacy hierarchy: it produces measurable analgesic effects that are clearly distinguishable from both the robust efficacy of saikosaponins B2 and C and the complete inefficacy of saikosaponin D [1]. This tiered response profile makes Saikosaponin B3 a valuable tool for dose-response calibration, for investigating structure-activity relationships underlying stress-modulated pain pathways, and for studies requiring a saikosaponin with partial rather than maximal analgesic activity [1].

Na+,K+-ATPase Modulation Studies and SAR Reference Standard

For researchers investigating ion transport modulation or screening saikosaponin derivatives for cardiac glycoside-like activity, Saikosaponin B3 provides a well-characterized reference point. The established potency ranking (b1 > d > b2 > b4 > a > b3 > e > c) positions Saikosaponin B3 as a compound with intermediate Na+,K+-ATPase inhibitory activity [1]. This precise rank-order placement enables its use as a calibration standard in enzyme inhibition assays, as a comparator in structure-activity relationship studies exploring the contributions of C23-OH, C16-OH, and the C11-C13 conjugated diene system to target engagement, and as a baseline for evaluating novel synthetic saikosaponin analogs [1].

HPA Axis and Endocrine Pharmacology Studies Requiring Low Corticosterone Induction

Saikosaponin B3 is uniquely suited for studies investigating saikosaponin-mediated effects on the hypothalamic-pituitary-adrenal (HPA) axis where minimal confounding corticosterone elevation is desired. Direct comparative data demonstrate that Saikosaponin B3 possesses only 1/40 (2.5%) of the corticosterone secretion-inducing activity of saikosaponin A [2]. This 40-fold reduction in endocrine activity, while retaining the core saikosaponin scaffold, allows researchers to interrogate saikosaponin-associated pharmacological effects (e.g., anti-inflammatory, immunomodulatory) with substantially reduced HPA axis activation, thereby minimizing glucocorticoid-mediated confounds in experimental outcomes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Saikosaponin B3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.